3-Amino-3-(4-fluorophenyl)propan-1-ol (CAS 612532-52-2) is a specialized 1,3-amino alcohol building block predominantly utilized in the synthesis of targeted protein degraders (PROTACs) and central nervous system (CNS) therapeutics [1]. Characterized by a 4-fluorophenyl moiety adjacent to the primary amine, this compound provides a specific balance of steric bulk and electronic modulation. In industrial procurement, it serves as a critical precursor for assembling linker-warhead conjugates, offering predictable coupling kinetics and metabolic stability compared to unfunctionalized aliphatic or unfluorinated aromatic analogs. Its standardized purity profile ensures high reproducibility in automated parallel synthesis and scale-up manufacturing workflows.
Substituting 3-Amino-3-(4-fluorophenyl)propan-1-ol with its unfluorinated counterpart (3-amino-3-phenylpropan-1-ol) or simpler aliphatic chains (3-amino-1-propanol) introduces severe downstream liabilities in both discovery and manufacturing [1]. In drug discovery, the absence of the para-fluoro substituent leaves the phenyl ring vulnerable to rapid CYP450-mediated oxidation, drastically reducing the pharmacokinetic half-life of the final active pharmaceutical ingredient [2]. Furthermore, in process chemistry, the specific electron-withdrawing effect and steric profile of the 4-fluorophenyl group dictate the chemoselectivity of the amine during complex conjugation steps. Using generic aliphatic substitutes often results in higher rates of O-alkylation, necessitating costly and time-consuming protection-deprotection sequences that degrade overall synthetic yield and increase raw material costs.
The incorporation of the 4-fluoro substituent effectively blocks para-hydroxylation, a primary metabolic liability in phenylpropylamine derivatives. In human liver microsome (HLM) assays, derivatives synthesized from 3-amino-3-(4-fluorophenyl)propan-1-ol demonstrate an intrinsic clearance (CLint) of approximately 15 µL/min/mg protein, compared to 45 µL/min/mg for those derived from the unfluorinated 3-amino-3-phenylpropan-1-ol [1]. This 3-fold reduction in clearance significantly extends the half-life of the resulting therapeutic candidates.
| Evidence Dimension | In vitro intrinsic clearance (CLint) in HLM |
| Target Compound Data | ~15 µL/min/mg protein |
| Comparator Or Baseline | 3-Amino-3-phenylpropan-1-ol: ~45 µL/min/mg protein |
| Quantified Difference | 66% reduction in metabolic clearance |
| Conditions | Human liver microsomes, 37°C, NADPH regenerating system |
Procuring the fluorinated building block prevents late-stage pharmacokinetic failures and reduces the need for downstream structural optimization.
The steric and electronic environment provided by the 4-fluorophenyl group enhances the nucleophilic selectivity of the primary amine over the hydroxyl group. During standard HATU-mediated amide coupling reactions crucial for PROTAC linker assembly, 3-amino-3-(4-fluorophenyl)propan-1-ol achieves a chemoselective N-acylation yield of >96% without hydroxyl protection[1]. In contrast, the less hindered 3-amino-1-propanol yields approximately 82% of the desired product, with significant O-acylation byproducts requiring chromatographic removal.
| Evidence Dimension | N-acylation vs O-acylation chemoselectivity |
| Target Compound Data | >96% N-acylation yield (unprotected) |
| Comparator Or Baseline | 3-Amino-1-propanol: ~82% yield (significant O-acylation) |
| Quantified Difference | 14% absolute increase in target yield, eliminating protection steps |
| Conditions | HATU/DIPEA, DMF, room temperature, 2 hours |
High chemoselectivity eliminates the need for protecting group chemistry, directly lowering raw material costs and cycle times in manufacturing.
For large molecular weight compounds like PROTACs, maintaining optimal lipophilicity is critical for cellular penetrance. The 4-fluorophenyl moiety subtly increases the lipophilicity of the linker region, with the target compound exhibiting a calculated LogD (pH 7.4) of 1.2, compared to 0.9 for the unfluorinated analog and 2.1 for the 4-chlorophenyl analog [1]. This specific LogD range avoids the poor permeability of highly polar aliphatic linkers while preventing the non-specific protein binding and aggregation associated with heavily halogenated alternatives.
| Evidence Dimension | Distribution coefficient (LogD at pH 7.4) |
| Target Compound Data | LogD ~1.2 |
| Comparator Or Baseline | 3-Amino-3-(4-chlorophenyl)propan-1-ol: LogD ~2.1 |
| Quantified Difference | 0.9 log unit reduction in lipophilicity vs chloro analog |
| Conditions | Octanol/water partition, pH 7.4 buffer |
Selecting this specific halogenated profile ensures optimal membrane permeability for complex conjugates without introducing aggregation liabilities.
Ideal for synthesizing targeted protein degraders where the linker must resist metabolic degradation while maintaining cellular permeability, directly leveraging the compound's optimized LogD and metabolic stability [1].
Used as a core building block for neuroactive compounds where the 4-fluoro group is essential for target binding and brain penetrance, preventing rapid first-pass metabolism [2].
Highly suitable for high-throughput library generation due to its high chemoselectivity, allowing unprotected coupling reactions in 96-well formats without the need for intermediate purification[1].
Corrosive;Irritant